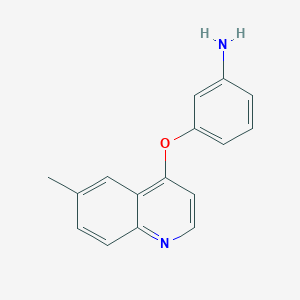
3-((6-Methylquinolin-4-yl)oxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((6-Methylquinolin-4-yl)oxy)aniline is a heterocyclic aromatic compound that features a quinoline moiety linked to an aniline group through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 6-methylquinoline with an aryl halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-((6-Methylquinolin-4-yl)oxy)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
3-((6-Methylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various aniline derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-((6-Methylquinolin-4-yl)oxy)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism of action of 3-((6-Methylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication process, which is a common mechanism for antimalarial and anticancer activities. Additionally, the aniline group can form hydrogen bonds with active sites of enzymes, modulating their activity .
相似化合物的比较
Similar Compounds
4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline: Similar in structure but contains a quinazoline ring instead of a quinoline ring.
N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: Contains a chloro substituent and a different linkage to the aniline group.
Uniqueness
3-((6-Methylquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern and the presence of both quinoline and aniline moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
属性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
3-(6-methylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H14N2O/c1-11-5-6-15-14(9-11)16(7-8-18-15)19-13-4-2-3-12(17)10-13/h2-10H,17H2,1H3 |
InChI 键 |
CGIMVALKZGZOKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CN=C2C=C1)OC3=CC=CC(=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


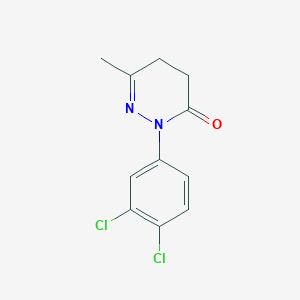
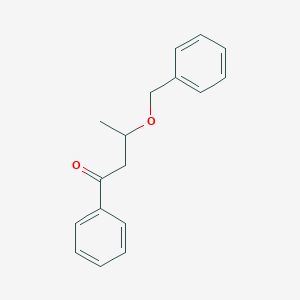



![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
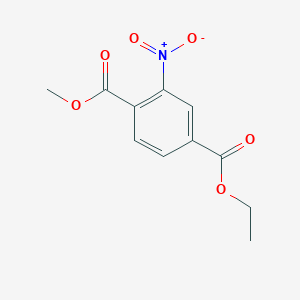
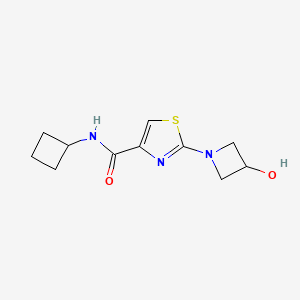
![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)
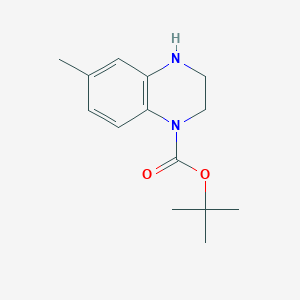
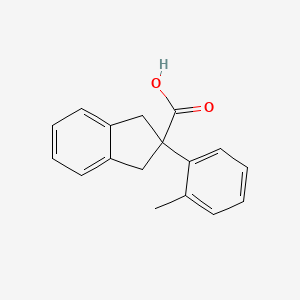
![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)
